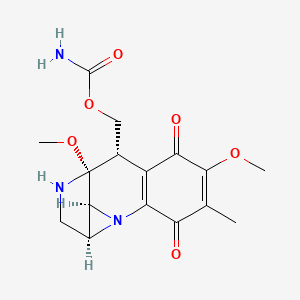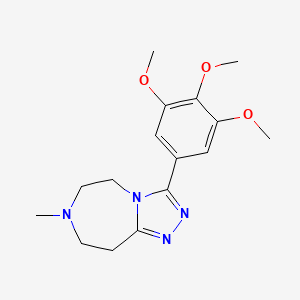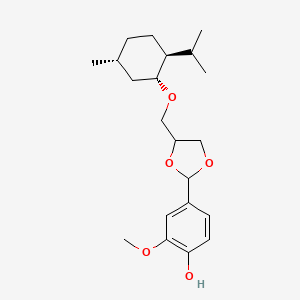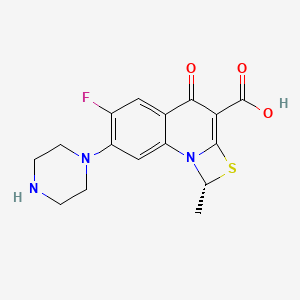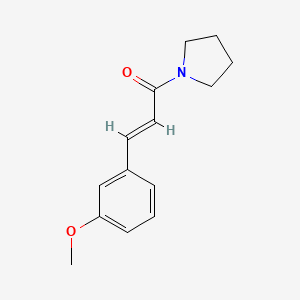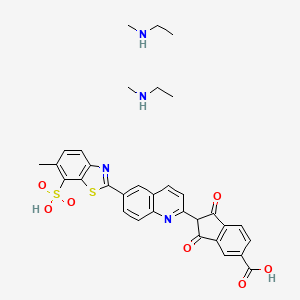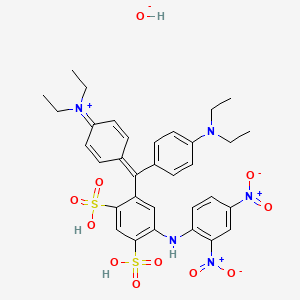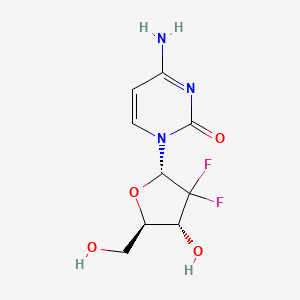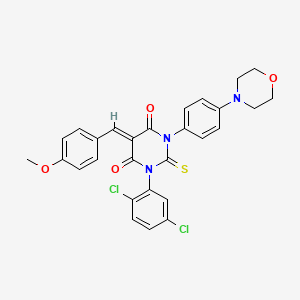
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((2-hydroxyethyl)sulfonyl)phenyl)amino)-9,10-dioxo-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((2-hydroxyethyl)sulfonyl)phenyl)amino)-9,10-dioxo-, monosodium salt is a complex organic compound. It is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and various functional groups including sulfonic acid, amino, and hydroxyethyl sulfonyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((2-hydroxyethyl)sulfonyl)phenyl)amino)-9,10-dioxo-, monosodium salt typically involves multiple steps. The process begins with the sulfonation of anthracene to introduce the sulfonic acid group. This is followed by the reduction of the anthracene to form the dihydro derivative. The amino group is then introduced through a nitration-reduction sequence. The final steps involve the coupling of the hydroxyethyl sulfonyl phenyl group and the formation of the monosodium salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The anthracene backbone can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like sulfur trioxide. Major products formed from these reactions include anthraquinone derivatives and various substituted anthracenes.
Aplicaciones Científicas De Investigación
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((2-hydroxyethyl)sulfonyl)phenyl)amino)-9,10-dioxo-, monosodium salt is used in a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of dyes and pigments.
Biology: It is used in the study of enzyme interactions and as a fluorescent probe.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and enzymes. The amino and hydroxyethyl sulfonyl groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds include other anthracene derivatives such as anthraquinone and 1,8-dihydroxyanthraquinone. Compared to these compounds, 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((2-hydroxyethyl)sulfonyl)phenyl)amino)-9,10-dioxo-, monosodium salt has unique functional groups that confer distinct chemical and biological properties. For example, the presence of the sulfonic acid group increases its solubility in water, while the hydroxyethyl sulfonyl group enhances its ability to form hydrogen bonds.
Propiedades
Número CAS |
15225-09-9 |
|---|---|
Fórmula molecular |
C22H17N2NaO8S2 |
Peso molecular |
524.5 g/mol |
Nombre IUPAC |
sodium;1-amino-4-[3-(2-hydroxyethylsulfonyl)anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H18N2O8S2.Na/c23-20-17(34(30,31)32)11-16(24-12-4-3-5-13(10-12)33(28,29)9-8-25)18-19(20)22(27)15-7-2-1-6-14(15)21(18)26;/h1-7,10-11,24-25H,8-9,23H2,(H,30,31,32);/q;+1/p-1 |
Clave InChI |
QACOLOLQMZFUBD-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCO)S(=O)(=O)[O-])N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


